Bis(2,3-epoxypropyl) adipate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(oxiran-2-ylmethyl) hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c13-11(17-7-9-5-15-9)3-1-2-4-12(14)18-8-10-6-16-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWLNCUTNDKMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(=O)CCCCC(=O)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950216 | |
| Record name | Bis[(oxiran-2-yl)methyl] hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2754-17-8 | |
| Record name | 1,6-Bis(2-oxiranylmethyl) hexanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2754-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(2,3-epoxypropyl) adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002754178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis[(oxiran-2-yl)methyl] hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,3-epoxypropyl) adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes to Bis(2,3-epoxypropyl) Adipate (B1204190)
The primary route for synthesizing Bis(2,3-epoxypropyl) adipate, also known as diglycidyl adipate, involves the reaction between a precursor adipate and an epoxy-functionalizing agent. nih.gov The core of this synthesis is the formation of two glycidyl (B131873) ester linkages at either end of the adipate backbone.
The formation of the glycidyl ester from the carboxylic acid and epichlorohydrin (B41342) proceeds via two main steps:
Ring-Opening: The first step is the catalyzed addition of the carboxylic acid to epichlorohydrin. The catalyst, often a quaternary ammonium (B1175870) salt like tetramethylammonium (B1211777) chloride (TMAC), activates the epichlorohydrin ring, making it susceptible to nucleophilic attack by the carboxylate anion. researchgate.net This acidolysis (ring-opening) reaction results in the formation of a chlorohydrin ester intermediate, specifically 1-chloro-3-(hydroxy)propan-2-yl adipate derivatives. researchgate.net
Dehydrochlorination (Ring-Closure): The second step involves the ring-closure of the chlorohydrin intermediate. This is achieved by treating the intermediate with a base, such as sodium hydroxide (B78521). The base removes the acidic proton from the hydroxyl group, and the resulting alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion in an intramolecular Williamson ether synthesis. This process, known as dehydrochlorination, forms the desired epoxide ring and yields this compound. researchgate.net
The formation of glycidyl esters is a known reaction pathway, particularly in the context of food processing where they can form as contaminants in vegetable oils at high temperatures from di- and monoacylglycerols. sciendo.com
Precursor Chemistry and Reactant Optimization Studies
The key precursors for the synthesis of this compound are adipic acid and an epoxy precursor, typically epichlorohydrin. prepchem.comguidechem.com The efficiency and yield of the synthesis are highly dependent on optimizing reaction conditions such as temperature, catalyst concentration, and reactant molar ratios.
Research on the synthesis of analogous glycidyl esters like 2,3-epoxypropyl neodecanoate (EPDA) provides valuable insights into process optimization. researchgate.net Key findings that can be extrapolated to the synthesis of this compound include:
Catalyst Effect: Quaternary ammonium salts are effective catalysts for the initial acidolysis reaction. researchgate.net
Temperature Control: Maintaining an optimal temperature range (e.g., 70-90°C) is crucial. researchgate.net Lower temperatures can lead to excessively long reaction times, while higher temperatures can promote the formation of byproducts like dichloropropanol, reducing the effective utilization of the epichlorohydrin. researchgate.net
Molar Ratio: The molar ratio of epichlorohydrin to the dicarboxylic acid is a critical parameter. Using a slight excess of epichlorohydrin can help drive the reaction to completion, but a large excess can complicate purification and increase costs. researchgate.net
Alkali Treatment: A two-step alkali treatment during the ring-closure phase can significantly reduce the processing time and improve the final product yield by minimizing hydrolysis of the epoxide ring. researchgate.net
Table 1: Reactant Optimization Parameters (Based on Analogous Glycidyl Ester Synthesis)
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Tetramethylammonium chloride (TMAC) | Efficiently catalyzes the ring-opening of epichlorohydrin by the carboxylic acid. researchgate.net |
| Temperature | 70-90 °C | Balances reaction rate while minimizing side reactions and byproduct formation. researchgate.net |
| Reactant Ratio | Slight excess of Epichlorohydrin | Ensures high conversion of the carboxylic acid. researchgate.net |
| Ring Closure | Two-step alkali addition | Improves yield and reduces treatment time by controlling the pH and minimizing epoxide hydrolysis. researchgate.net |
Chemical Modifications and Functionalization Strategies
The two epoxy groups of this compound are highly reactive functional groups, making the molecule a versatile building block for further chemical modifications and polymer synthesis. The reactivity is dominated by the ring strain of the oxirane ring, which readily undergoes ring-opening polymerization or step-growth polymerization with various nucleophiles and curing agents. acs.org
Common functionalization strategies involve reacting the epoxy groups with:
Amines: Primary and secondary amines are common curing agents for epoxy resins. The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the epoxy ring, leading to a β-hydroxy amine. This is a key reaction in the formation of epoxy thermosets. A reaction between this compound and 4-hydroxy-2,2,6,6-tetramethylpiperidine has been documented. prepchem.com
Anhydrides: Carboxylic acid anhydrides can also be used as curing agents, reacting with the epoxy and hydroxyl groups to form ester linkages, creating a cross-linked polyester (B1180765) network.
Thiols: Similar to amines, thiols can open the epoxy ring to form β-hydroxy thioethers.
Alcohols: In the presence of catalysts, alcohols can react with the epoxy groups. This reaction is utilized when this compound is used as a reactive diluent or compatibilizer in polymer blends, where it can react with hydroxyl-terminated polymers like poly(lactic acid) (PLA). nih.gov
These reactions allow this compound to be used as a crosslinker, a chain extender in polyesters like PLA and poly(butylene adipate-co-terephthalate) (PBAT), and a monomer for the synthesis of various polymers. mdpi.comnih.govresearchgate.net
Comparative Analysis with Related Bis(epoxypropyl) Compounds
The properties of this compound can be better understood by comparing it with other diepoxide compounds.
Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate (CAS No. 21544-03-6) is a cycloaliphatic epoxy resin. chemdad.com Like this compound, it features two glycidyl ester groups and is used in the formulation of epoxy resins. guidechem.comgoogle.com However, the nature of the dicarboxylate backbone—a rigid cyclohexene (B86901) ring versus a flexible linear aliphatic chain—leads to significant differences in their properties and applications.
Table 2: Comparative Analysis of Diepoxide Compounds
| Property | This compound | Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate |
|---|---|---|
| CAS Number | 2754-17-8 nih.gov | 21544-03-6 chemdad.com |
| Molecular Formula | C₁₂H₁₈O₆ nih.gov | C₁₄H₁₈O₆ |
| Molecular Weight | 258.27 g/mol nih.gov | 282.29 g/mol |
| Backbone Structure | Linear, Aliphatic (from Adipic Acid) | Cyclic, Alicyclic (from 4-Cyclohexene-1,2-dicarboxylic acid) |
| Typical Appearance | Clear, colorless liquid lookchem.com | Colorless to light yellow clear liquid chemdad.com |
| Key Feature | Provides flexibility to cured resins | Provides rigidity, higher thermal resistance, and weatherability to cured resins |
The flexible hexanedioate chain of this compound imparts greater flexibility and a lower glass transition temperature (Tg) to the resulting cured polymer network. This makes it suitable as a reactive diluent or a flexibilizer in epoxy formulations. In contrast, the rigid, cyclic structure of Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate contributes to higher thermal stability, improved mechanical strength, and better resistance to UV degradation in the final thermoset. acs.org The choice between these two compounds depends on the desired balance of properties, such as flexibility, toughness, and thermal performance, for a specific application. google.com
Table 3: List of Chemical Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 2754-17-8 |
| Adipic acid | 124-04-9 |
| Epichlorohydrin | 106-89-8 |
| Glycidol | 556-52-5 |
| Sodium hydroxide | 1310-73-2 |
| Tetramethylammonium chloride | 75-57-0 |
| Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate | 21544-03-6 |
| 4-hydroxy-2,2,6,6-tetramethylpiperidine | 2226-96-2 |
| Poly(lactic acid) | 26100-51-6 |
| Poly(butylene adipate-co-terephthalate) | 55231-08-8 |
Tris(2,3-epoxypropyl) Isocyanurate Analogues
Tris(2,3-epoxypropyl) isocyanurate (TGIC) is a significant trifunctional epoxy compound, primarily utilized as a crosslinking agent for polyester-based powder coatings. who.int Its synthesis and chemical transformations are well-documented, and it serves as a key precursor for various analogues.
The primary industrial synthesis of TGIC involves the reaction of cyanuric acid with an excess of epichlorohydrin. patsnap.comnih.govgoogle.com This reaction typically proceeds in the presence of a catalyst, such as an organic base or a phase transfer catalyst like benzyl (B1604629) trimethyl ammonium chloride, to form a trichlorohydrin derivative of cyanuric acid. google.comgoogle.com Subsequent dehydrohalogenation of this intermediate, often using an alkali metal hydroxide like sodium hydroxide, yields TGIC. google.com The process requires careful control of temperature to prevent unwanted side reactions and polymerization, with distillation under vacuum employed to remove excess epichlorohydrin. google.com
A notable characteristic of TGIC is the existence of two diastereomeric racemates, designated as α-TGIC (RRS/SSR configuration) and β-TGIC (RRR/SSS configuration), which arise from the three chiral carbon atoms in the molecule. google.comresearchgate.net These isomers exhibit different physical properties, particularly melting points and solubility. The β-isomer has a higher melting point (around 150-156°C) and is significantly less soluble in organic solvents compared to the α-isomer (melting point around 95-100°C). google.com Standard synthesis methods typically yield a mixture of approximately 75% α-isomer and 25% β-isomer. google.com Processes have been developed to increase the proportion of the more soluble α-isomer, which involves crystallization techniques to separate the less soluble β-form. google.comgoogle.com
The chemical transformations of TGIC are dominated by the high reactivity of its three epoxy groups. These groups readily react with nucleophiles such as carboxylic acids, amines, alcohols, and phenols, making TGIC an effective crosslinker. who.intchemicalland21.com This reactivity is fundamental to its primary application in curing carboxyl-functional polyester resins for powder coatings, where it forms a dense, three-dimensional network structure upon heating. who.intchemicalland21.com The crosslinking reaction imparts excellent thermal stability, weather resistance, and mechanical properties to the final coating. chemicalland21.com TGIC can also undergo homopolymerization when heated, particularly above 120°C, or in the presence of catalysts, which can sometimes be violent. nih.govchemicalland21.com
Beyond its use as a crosslinker, TGIC serves as a starting material for the synthesis of various analogues. For instance, it can be reacted with carbon disulfide to produce tris(1,3-oxathiolane-2-thion-5-ylmethyl)isocyanurate compounds, which are themselves precursors to trithiol isocyanurate derivatives. google.com These transformations open pathways to novel polymers and materials with different functionalities. Another example involves the reaction of TGIC with fatty acids, such as ricinoleic acid, palmitic acid, or oleic acid, to create adducts that can then be grafted onto other polymers like PVC, effectively creating self-plasticized materials. acs.org Furthermore, TGIC can react with amines, like melamine, in a Mannich-type coupling reaction to form covalent organic polymer networks (COPNs), which can be used to create hybrid materials, for example, by embedding gold nanoparticles. selcuk.edu.tr
Table 1: Synthetic Parameters for Tris(2,3-epoxypropyl) isocyanurate (TGIC)
| Parameter | Details | Source(s) |
|---|---|---|
| Reactants | Cyanuric acid, Epichlorohydrin | patsnap.com, nih.gov, google.com |
| Catalyst | Organic base, Phase transfer catalyst (e.g., Benzyl trimethyl ammonium chloride) | , google.com, google.com |
| Intermediate | Trichlorohydrin derivative of cyanuric acid | , google.com |
| Dehydrohalogenating Agent | Alkali metal hydroxide (e.g., Sodium hydroxide) | , google.com |
| Key Process Conditions | Reaction temperature control (e.g., 75-110°C for initial reaction, 30-50°C for dehydrohalogenation), Vacuum distillation to remove excess epichlorohydrin | google.com, google.com |
Bis[3,4-epoxycyclohexylmethyl] Adipate (BECHMA) and Related Cycloaliphatic Epoxides
Bis[3,4-epoxycyclohexylmethyl] adipate (BECHMA) is a prominent member of the cycloaliphatic epoxy resin family, distinguished by its aliphatic, saturated ring structures. tetrawill.com These resins generally exhibit superior UV stability and resistance to yellowing compared to their aromatic counterparts. tetrawill.com
The synthesis of BECHMA and related cycloaliphatic epoxides is typically achieved through the epoxidation of their corresponding cycloalkene precursors. For BECHMA, the precursor is di(2-cyclohexenyl) adipate. google.com The epoxidation is commonly carried out using peroxy acids, such as peracetic acid. ijirset.com An alternative and milder method involves oxidation with hydrogen peroxide in the presence of a base and acetonitrile, which avoids the formation of acidic byproducts. google.com This method is applicable to a wide range of cycloalkene esters. google.com
The synthesis of other cycloaliphatic epoxides follows similar principles. For example, the widely used 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (often referred to by the trade name ERL-4221) is synthesized by the epoxidation of 3-cyclohexenylmethyl-3-cyclohexenecarboxylate. ijirset.com Novel difunctional cycloaliphatic epoxides with varied linkages have also been developed. For instance, epoxides with ether linkages, such as 3,4-epoxycyclohexylmethyl-2′,3′-epoxycyclohexyl ether and bis(2,3-epoxycyclohexyl) ether, are synthesized by the epoxidation of their respective dicycloolefin precursors. researchgate.net Similarly, a difunctional epoxide with a direct carbon-carbon bond, di(2,3-epoxycyclohexane), is prepared from its corresponding dicycloolefin. researchgate.net Researchers have also synthesized trifunctional cycloaliphatic epoxy resins, for instance, from dicyclopentadiene (B1670491) (DCPD), to create polymers with high rigidity and thermal stability. cnrs.fr Furthermore, biomass-based materials like furfural (B47365) can be used to synthesize degradable cycloaliphatic epoxy resins containing acetal (B89532) linkages. rsc.org
The primary chemical transformation for BECHMA and other cycloaliphatic epoxides is cationic polymerization, which is initiated by photoinitiators or thermal initiators. rsc.orgresearchgate.net Photoinitiated cationic polymerization, often referred to as UV curing, is a common method for these resins. mdpi.com The process is initiated by the photolysis of a photoinitiator, such as a diaryliodonium salt, which generates a strong Brønsted acid upon exposure to UV light. mdpi.com This acid then initiates the ring-opening polymerization of the epoxy groups. researchgate.net A key feature of this process is the "dark cure" phenomenon, where the polymerization continues even after the UV light source is removed, as the generated acid remains active. researchgate.net
The reactivity and curing behavior of cycloaliphatic epoxides can be influenced by their molecular structure and the formulation components. For example, the presence of an ester group in the molecule can affect the polymerization kinetics. ijirset.com The addition of other cyclic ethers, like oxetanes, to the formulation can significantly enhance the polymerization rate and conversion of cycloaliphatic epoxides. rsc.org Polyols can also be incorporated as chain transfer agents, which can modify the network structure and physical properties of the cured resin. researchgate.net While highly reactive towards acids, cycloaliphatic epoxides show lower reactivity towards nucleophilic curing agents like amines compared to conventional bisphenol A-based epoxy resins. core.ac.uk
Table 2: Comparison of Properties for Cured Cycloaliphatic Epoxy Resins
| Epoxy Resin | Curing Agent | Glass Transition Temperature (Tg) | Key Findings | Source(s) |
|---|---|---|---|---|
| Bis[3,4-epoxycyclohexylmethyl] adipate (BECHMA) | Pentaerythritol ethoxylate | Not specified | Reaction with polyol reduces epoxy value, indicating network formation. | google.com |
| 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ERL-4221) | Hexahydro-4-methylphthalic anhydride (B1165640) (HMPA) | ~137-191°C (varies with catalyst) | Tg is highly dependent on the presence and type of catalyst. | researchgate.net |
| 3,4-epoxycyclohexylmethyl-2′,3′-epoxycyclohexyl ether | Hexahydro-4-methylphthalic anhydride (HMPA) | 162°C | Shows higher Tg, storage modulus, and lower coefficient of thermal expansion compared to ERL-4221. | researchgate.net, researchgate.net |
| Bis(2,3-epoxycyclohexyl) ether | Hexahydro-4-methylphthalic anhydride (HMPA) | Not specified | Cured polymer exhibits higher Tg and storage modulus than ERL-4221. | researchgate.net |
| Di(2,3-epoxycyclohexane) | Hexahydro-4-methylphthalic anhydride (HMPA) | Not specified | Cured polymer shows higher Tg and storage modulus than ERL-4221. | researchgate.net |
| Trifunctional epoxy from Dicyclopentadiene | Hexahydrophthalic anhydride (HHPA) | No Tg observed (highly crosslinked) | Exhibits lower thermal degradation temperature but much higher char yield compared to ERL-4221. | cnrs.fr |
| Acetal-containing epoxy from Furfural | Not specified | Similar to ERL-4221 | Shows higher mechanical modulus and is degradable in acidic aqueous solution. | rsc.org |
Polymerization Mechanisms and Network Formation Dynamics
Epoxy Ring-Opening Polymerization Mechanisms
The inherent ring strain of the epoxide ring in Bis(2,3-epoxypropyl) adipate (B1204190) makes it susceptible to ring-opening polymerization. acs.org This process can proceed through either cationic or anionic pathways, leading to the formation of polyether chains.
Cationic polymerization of epoxides is initiated by a Brønsted or Lewis acid, which protonates or coordinates to the oxygen atom of the epoxy ring, respectively. This activation makes the ring more susceptible to nucleophilic attack. sacredheart.edu The propagation step involves the nucleophilic attack of a monomer's epoxy oxygen on an activated, propagating oxonium ion. sacredheart.eduacs.org This process typically occurs via an SN2 mechanism. acs.org
The general mechanism for the photoinitiated cationic ring-opening polymerization of epoxides using a diaryliodonium salt photoinitiator is a well-established example. acs.org Under irradiation, the photoinitiator generates a superacid that protonates the epoxy ring, initiating polymerization. tandfonline.com The presence of hydroxyl groups can sometimes have a beneficial effect on the rate of cationic photopolymerization. researchgate.net
Key factors influencing cationic polymerization include the monomer structure and the reaction conditions. acs.org For instance, the polymerization of cycloaliphatic epoxides proceeds via a trans-nucleophilic attack, resulting in a specific stereochemistry of the polymer chain. acs.org
Anionic ring-opening polymerization of epoxides is initiated by strong nucleophiles, such as alkoxides or hydroxides. libretexts.orglibretexts.org The initiator attacks one of the carbon atoms of the epoxy ring, leading to ring-opening and the formation of an alkoxide propagating species. libretexts.orglibretexts.org This process results in the formation of a polyether chain through the sequential addition of monomer units. libretexts.org
This type of polymerization is particularly effective for producing poly(ethylene oxide) and poly(propylene oxide) on an industrial scale. researchgate.net The reaction of polymeric organolithium compounds with diepoxides has been shown to be an efficient method for creating functionalized polymers. acs.org For example, the reaction of poly(styryl)lithium with 1,3-butadiene (B125203) diepoxide results in a dihydroxyl-functionalized polystyrene with a narrow molecular weight distribution. acs.org
The anionic polymerization of epoxides can be controlled to produce well-defined polymer architectures, including linear and star-shaped polymers. acs.orgrsc.org The choice of initiator and reaction conditions can influence the rate of polymerization and the occurrence of potential side reactions. researchgate.net
Step-Growth Polymerization Processes
In contrast to chain-growth polymerization, step-growth polymerization involves the reaction between functional groups of monomers to form dimers, trimers, and eventually long polymer chains. libretexts.org For epoxy resins like Bis(2,3-epoxypropyl) adipate, this typically occurs when a curing agent with active hydrogen atoms, such as an amine or an anhydride (B1165640), is used. libretexts.orgresearchgate.net
The reaction between an epoxy group and a primary amine, for instance, involves a nucleophilic attack of the amine on the epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. mdpi.com This newly formed secondary amine can then react with another epoxy group, creating a tertiary amine and another hydroxyl group, which serves as a branch point in the developing polymer network. mdpi.com This process is a classic example of polyaddition, where no small molecules are eliminated. libretexts.org
The synthesis of epoxy resins often begins with the reaction of monomers like epichlorohydrin (B41342) and bisphenol A to form a prepolymer. youtube.com This prepolymer, which contains reactive epoxy groups, can then be crosslinked in a subsequent step-growth polymerization process to form a rigid, three-dimensional network. youtube.com
Crosslinking and Curing Chemistry of this compound Systems
The transformation of liquid this compound into a solid, thermoset material is achieved through crosslinking, commonly referred to as curing. This process involves the chemical reaction of the epoxy groups with a curing agent, leading to the formation of a highly crosslinked, three-dimensional network. nih.gov The properties of the final cured material are highly dependent on the type of curing agent used and the curing conditions.
Amines are one of the most common types of curing agents for epoxy resins. researchgate.net The curing mechanism involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxy ring. dtu.dk Primary amines have two active hydrogens and can therefore react with two epoxy groups, while secondary amines have one active hydrogen and can react with one epoxy group. mdpi.com
The reaction between a primary amine and an epoxy group forms a secondary amine and a hydroxyl group. mdpi.com The secondary amine can then react with another epoxy group to form a tertiary amine and another hydroxyl group. mdpi.com This series of reactions leads to the formation of a crosslinked network. researchgate.net The hydroxyl groups generated during the reaction can catalyze further epoxy-amine reactions, a phenomenon known as autocatalysis. nih.gov The presence of an alcohol can also catalyze the reaction. researchgate.net The curing temperature can influence the reaction rates and the final network structure. acs.org
| Amine Type | Reaction with Epoxy | Product | Effect on Network |
| Primary Amine | Reacts with two epoxy groups | Secondary amine, then tertiary amine | Chain extension and crosslinking |
| Secondary Amine | Reacts with one epoxy group | Tertiary amine | Crosslinking |
| Tertiary Amine | Can catalyze epoxy homopolymerization | - | Promotes etherification |
This table summarizes the general reactions of different amine types with epoxy groups during the curing process.
Acid anhydrides are another important class of curing agents for epoxy resins, often used in applications requiring high thermal and chemical resistance. polymerinnovationblog.com The curing mechanism with anhydrides is more complex than with amines and typically requires elevated temperatures and often a catalyst. polymerinnovationblog.com
The uncatalyzed reaction is thought to be initiated by the reaction of a hydroxyl group (present as an impurity or on the epoxy resin backbone) with the anhydride ring to form a monoester with a carboxylic acid group. polymerinnovationblog.com This carboxylic acid then reacts with an epoxy group to form an ester linkage and a new hydroxyl group, which can then react with another anhydride ring, propagating the reaction. mdpi.comresearchgate.net
In the presence of a tertiary amine catalyst, the mechanism is different. The tertiary amine can react with the epoxy group to form a zwitterion, which then reacts with the anhydride. researchgate.netresearchgate.net Alternatively, the tertiary amine can activate the anhydride. researchgate.net The reaction proceeds through the formation of ester linkages. researchgate.net The stoichiometry of anhydride to epoxy is a critical factor influencing the final properties, with less than the theoretical amount often being optimal. polymerinnovationblog.com
| Curing Condition | Initiation Step | Propagation Step |
| Uncatalyzed | Hydroxyl group opens anhydride ring to form a carboxylic acid. polymerinnovationblog.com | Carboxylic acid reacts with epoxy to form an ester and a new hydroxyl group. mdpi.comresearchgate.net |
| Tertiary Amine Catalyzed | Tertiary amine reacts with epoxy or anhydride. researchgate.netresearchgate.net | Anionic species propagates by reacting with epoxy and anhydride groups. researchgate.net |
This table outlines the key steps in the anhydride curing of epoxy resins under different conditions.
Reaction Kinetics and Thermodynamic Studies of Curing
The study of reaction kinetics and thermodynamics is essential for understanding and controlling the curing process of this compound. Techniques like Differential Scanning Calorimetry (DSC) are widely used to monitor the heat flow associated with the exothermic curing reaction, providing valuable data on the rate and extent of conversion. acs.org
Isothermal Curing Kinetics Analysis
Isothermal curing involves maintaining a constant temperature and monitoring the reaction progress over time. The rate of conversion (α) can be described by kinetic models that often account for autocatalytic behavior, where a product of the reaction (e.g., a hydroxyl group) acts as a catalyst for subsequent reactions. researchgate.netmdpi.com
A common approach to modeling isothermal curing kinetics is the use of phenomenological models, such as the Kamal equation, which incorporates both an n-th order reaction term and an autocatalytic term. researchgate.net The analysis of isothermal DSC data allows for the determination of kinetic parameters like the reaction rate constants and reaction orders. mdpi.com
Table 1: Hypothetical Isothermal Curing Kinetic Data for this compound
| Curing Temperature (°C) | Time to 50% Conversion (min) | Initial Rate of Conversion (α/min) | Autocatalytic Rate Constant (k₂) |
| 120 | 25 | 0.025 | 0.08 |
| 130 | 15 | 0.040 | 0.12 |
| 140 | 8 | 0.075 | 0.20 |
| 150 | 4 | 0.150 | 0.35 |
Dynamic Curing Reaction Rates
The analysis of dynamic DSC data can be performed using various model-free isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger methods, to determine the activation energy of the curing reaction as a function of conversion. researchgate.net
Table 2: Hypothetical Dynamic Curing Reaction Rate Data for this compound
| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (J/g) |
| 5 | 115 | 135 | 420 |
| 10 | 125 | 148 | 415 |
| 15 | 132 | 157 | 410 |
| 20 | 140 | 165 | 405 |
Determination of Curing Activation Energies
The activation energy (Ea) is a crucial kinetic parameter that quantifies the temperature sensitivity of the curing reaction. It can be determined from both isothermal and dynamic DSC experiments. mdpi.com Isoconversional methods are particularly useful as they can reveal changes in the reaction mechanism through variations in the activation energy with the degree of conversion. mdpi.com A lower activation energy implies that the curing reaction can proceed at a faster rate at a given temperature. acs.org
For example, the Kissinger method allows for the calculation of the activation energy from the variation of the peak exotherm temperature with different heating rates. The Flynn-Wall-Ozawa method provides the activation energy as a function of conversion.
Table 3: Hypothetical Curing Activation Energies for this compound with Different Catalysts
| Catalyst System | Activation Energy (kJ/mol) (Kissinger Method) | Activation Energy at α=0.5 (kJ/mol) (Flynn-Wall-Ozawa) |
| Tertiary Amine | 65 | 62 |
| Imidazole Derivative | 58 | 55 |
| Photo-initiator (UV-cured) | 50 | 48 |
Elucidation of Network Architecture and Crosslink Density Evolution
The final properties of the cured this compound, such as its mechanical strength, thermal stability, and chemical resistance, are directly governed by the architecture of the polymer network and its crosslink density. The network architecture refers to the arrangement of the polymer chains and the distribution of crosslinks.
The evolution of the network architecture begins with the formation of linear and branched polymer chains at the initial stages of the reaction. As the reaction proceeds, the molecular weight increases, leading to a critical point known as the gel point, where a continuous network is formed. acs.orgmdpi.com Beyond the gel point, the crosslink density continues to increase until the reaction is complete or vitrification occurs.
The crosslink density, which is the number of crosslinks per unit volume, is a key parameter that influences the material's properties. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature (Tg), increased modulus, and improved resistance to solvents. acs.org However, very high crosslink densities can also lead to brittleness. googleapis.com
Techniques such as dynamic mechanical analysis (DMA) can be used to probe the network structure by measuring the viscoelastic properties of the material as a function of temperature. ceon.rsresearchgate.net The storage modulus in the rubbery plateau region, above the glass transition temperature, is directly related to the crosslink density. Swelling experiments, where the cured polymer is immersed in a suitable solvent, can also provide an estimation of the crosslink density.
The chemical structure of the diepoxide and the curing agent, as well as the curing conditions, all influence the final network architecture and crosslink density. The flexibility of the adipate chain in this compound will influence the mobility of the network and its final properties compared to more rigid epoxy monomers.
Integration and Application in Advanced Polymer and Composite Systems
Role as a Crosslinking Agent in Polymer Matrices
As a diepoxide, Bis(2,3-epoxypropyl) adipate (B1204190) can react with various curing agents to form a three-dimensional network structure, a fundamental characteristic of thermosetting polymers. This crosslinking ability is pivotal in defining the final properties of the material.
Modulation of Polymer Mechanical Response
The incorporation of Bis(2,3-epoxypropyl) adipate as a crosslinking agent significantly influences the mechanical behavior of the resulting polymer. The flexible nature of its aliphatic chain introduces a degree of freedom within the polymer network. This flexibility can enhance properties such as impact strength and toughness, mitigating the inherent brittleness often found in highly crosslinked epoxy resins. googleapis.com The extent of this modulation is dependent on the concentration of the adipate and the nature of the primary epoxy resin and curing agent.
Engineering Thermoset Material Characteristics
The use of this compound allows for the precise engineering of thermoset material characteristics. By adjusting the ratio of the flexible adipate crosslinker to more rigid aromatic epoxy resins, formulators can tailor properties like the glass transition temperature (Tg), tensile strength, and elongation at break. For instance, increasing the content of this compound generally leads to a decrease in Tg and modulus while increasing the elongation and flexibility of the cured material. This adaptability makes it a valuable component in applications requiring specific performance attributes.
Utilization as a Reactive Diluent
In many polymer formulations, particularly for coatings and adhesives, controlling the viscosity of the uncured resin is crucial for application and processing. This compound serves as a reactive diluent, reducing the viscosity of high-viscosity epoxy resins, such as those based on bisphenol A diglycidyl ether (DGEBA). alfa-chemical.comgoogle.com Unlike non-reactive diluents, it becomes an integral part of the polymer network upon curing, which can minimize the negative impact on the final mechanical properties. specialchem.com
Formulations in Coatings Technology
In coatings technology, a lower viscosity allows for higher solids content, reduced solvent emissions, and improved wetting of the substrate. google.com The use of this compound as a reactive diluent facilitates the formulation of high-performance, low-VOC (Volatile Organic Compound) coatings. google.com The adipate's contribution to flexibility can also enhance the chip resistance and durability of the final coating.
Applications in Adhesive Compositions
For adhesive applications, proper flow and wetting of the bonding surfaces are paramount for achieving strong adhesion. specialchem.com this compound reduces the viscosity of adhesive formulations, ensuring better penetration into porous substrates and a more uniform bond line. google.com Its reactive nature ensures that it contributes to the cohesive strength of the cured adhesive. specialchem.com
Reactive Compatibilization in Polymer Blends
Polymer blending is a common strategy to achieve a desirable balance of properties from different polymers. However, many polymers are immiscible, leading to blends with poor phase morphology and weak interfacial adhesion. dtic.mil Reactive compatibilization is a technique used to improve the compatibility of such blends.
In this context, the epoxy groups of this compound can react with functional groups (e.g., carboxyl or hydroxyl groups) present on different polymer chains at the interface during melt processing. mdpi.com This in-situ formation of graft copolymers at the interface strengthens the adhesion between the phases, leading to a finer and more stable morphology and, consequently, improved mechanical properties of the blend. dtic.milmdpi.com For example, it can be used to improve the compatibility and toughness of blends of biodegradable polyesters like polylactic acid (PLA) with other polymers. mdpi.comresearchgate.net
Interfacial Modification in Poly(lactic acid) Blends
Poly(lactic acid) (PLA) is a leading biodegradable polymer, but its inherent brittleness and low toughness limit its applications. mdpi.comnih.gov To overcome these limitations, PLA is often blended with flexible polymers like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.comresearchgate.net However, PLA and PBAT are largely immiscible, leading to blends with poor interfacial adhesion and, consequently, suboptimal mechanical properties. mdpi.comresearchgate.net
This compound can act as a reactive compatibilizer or chain extender in these blends. The epoxy groups of the adipate can react with the terminal carboxyl and hydroxyl groups of both PLA and PBAT chains. scirp.orgrug.nl This reaction, which often occurs during melt processing, forms covalent bonds across the interface between the two polymer phases. This process effectively "stitches" the polymer chains together, leading to a more stable morphology and improved stress transfer between the PLA and PBAT phases. researchgate.net Multifunctional epoxy chain extenders have been widely used in polyesters to enhance properties by increasing molecular weight and creating branched structures. rug.nl The use of such reactive agents can significantly reduce the size of the dispersed phase in the blend, leading to a finer and more uniform morphology. mdpi.comresearchgate.net
Enhancement of Interfacial Adhesion and Morphology
The effectiveness of a polymer composite or blend heavily relies on the strength of the adhesion between its constituent phases. nih.govsemanticscholar.org Weak interfacial adhesion leads to poor stress transfer, delamination, and premature failure. This compound enhances interfacial adhesion through chemical bonding. In PLA/PBAT blends, for instance, the reaction of the epoxy groups creates a compatibilized interface, which becomes less distinct and more capable of transferring stress. mdpi.comresearchgate.net This improved adhesion is visibly confirmed by morphological studies, such as scanning electron microscopy, which show a reduction in the size of the dispersed polymer domains and a "fuzzy" or less defined interface, indicative of strong interaction. mdpi.comresearchgate.net
The result of this enhanced interfacial adhesion is a significant improvement in the mechanical properties of the blend. Research has shown that the addition of epoxy-functionalized compatibilizers can lead to a remarkable increase in elongation at break and toughness, transforming the otherwise brittle PLA into a more ductile and resilient material. mdpi.comresearchgate.net
Table 1: Effect of Epoxy-Functionalized Compatibilizer on PLA/PBAT Blend Morphology
| Property | Uncompatibilized PLA/PBAT Blend | Compatibilized PLA/PBAT Blend |
| Dispersed Phase Size | Large, coarse domains (>2.8 µm) researchgate.net | Significantly smaller domains (<0.4 µm) mdpi.com |
| Interface | Clear, smooth, and well-defined mdpi.comresearchgate.net | Diffuse and indistinct ("fuzzy") researchgate.net |
| Adhesion | Poor, weak van der Waals forces nih.gov | Strong, covalent bonding researchgate.net |
| Failure Mechanism | Interfacial debonding nih.gov | Cohesive failure, improved stress transfer |
Development of High-Performance Epoxy Resins
While traditionally used as a modifier, this compound also serves as a building block for new epoxy resin systems, particularly those designed to be free of aromatic compounds like Bisphenol A (BPA).
Design of Non-Aromatic Epoxy Systems
There is a growing demand for epoxy resins derived from non-aromatic, and often bio-based, sources to address concerns about the potential health and environmental impacts of traditional resins. mdpi.com this compound, which can be synthesized from adipic acid, is a key component in this field. researchgate.net Adipic acid itself is recognized as a platform chemical that can be produced from biomass. rsc.org
These aliphatic epoxy resins, derived from linear dicarboxylic acids like adipic acid, offer a distinct set of properties compared to their aromatic counterparts. researchgate.net They are characterized by low viscosity, which is a significant advantage for processing techniques like infusion and resin transfer molding. researchgate.netgoogleapis.com For example, the viscosity of diglycidyl adipate is reported to be 25 mPa·s, which is substantially lower than that of conventional diglycidyl ether of bisphenol A (DGEBA). researchgate.net Cured non-aromatic systems based on this adipate can exhibit high toughness and flexibility. gantrade.comresearchgate.net
Tailoring Material Functionality through Molecular Design
The molecular structure of this compound—a flexible four-carbon aliphatic chain (from the adipate core) capped by two reactive epoxy groups—is central to its function. nih.gov This structure allows for precise tailoring of the properties of the final cured epoxy network. mdpi.comresearchgate.net
When used as a reactive diluent or co-monomer with more rigid epoxy resins, the flexible adipate backbone introduces mobility into the crosslinked network. researchgate.net This increased segmental motion can disrupt the dense, brittle network typical of highly crosslinked aromatic epoxies, resulting in a material with significantly improved toughness and elongation at break. cnrs.fr The length of the aliphatic chain in the dicarboxylic acid-derived diepoxide is a critical parameter; studies have shown that adipic acid (a C6 diacid) can provide an optimal balance of properties, including improved mechanical performance compared to resins made with shorter or longer diacids. rsc.org By adjusting the concentration of this flexible aliphatic diepoxide in a formulation, material scientists can control the crosslink density and thus fine-tune properties like the glass transition temperature (Tg), modulus, and toughness to meet the demands of specific applications. researchgate.netmdpi.com
Contributions to Composite Material Formulations
In fiber-reinforced polymer (FRP) composites, the performance is dictated not only by the properties of the fiber and the resin but critically by the interface between them. mdpi.com this compound contributes to composite formulations in several ways. Its low viscosity aids in the complete impregnation of fiber bundles, reducing the likelihood of voids and other defects that can compromise mechanical strength. googleapis.com
Furthermore, it can be used to "flexibilize" the epoxy matrix. Standard epoxy matrices used in composites are often brittle. cnrs.frresearchgate.net Incorporating a flexible aliphatic diepoxide like diglycidyl adipate can increase the fracture toughness of the matrix. gantrade.comresearchgate.net This is particularly important for applications where impact resistance is crucial. The adipate can be part of the main resin system or used as a reactive additive. google.comgoogleapis.com Its ability to react into the polymer network ensures that it does not leach out over time, providing a permanent modification of the material's properties. These flexible, non-aromatic epoxy systems are being explored for use in a variety of composite applications, from sporting goods to industrial components. gantrade.comgoogle.com
Advanced Spectroscopic and Chromatographic Characterization
Chromatographic Techniques for Molecular Weight and Compositional Analysis
Chromatographic methods are essential for separating mixtures and analyzing the molecular weight and composition of polymers.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for analyzing the molecular weight distribution of polymers. lcms.cz When Bis(2,3-epoxypropyl) adipate (B1204190) is used as a monomer or a chain extender in polymerization, GPC is employed to characterize the resulting polymer.
The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymer can be determined. lcms.cz
GPC is crucial for verifying that a chain extension or cross-linking reaction has occurred. A successful polymerization is indicated by a shift in the GPC chromatogram to shorter retention times (higher molecular weight) compared to the starting monomer. The PDI value provides information about the breadth of the molecular weight distribution, which influences the material's mechanical properties. dtu.dk For instance, in blends of polymers like PLA and PBAT, GPC can confirm the occurrence of chain extension reactions facilitated by an epoxy-functionalized compatibilizer. nih.gov
Interactive Data Table: Illustrative GPC Data for a Polymer Synthesized with Bis(2,3-epoxypropyl) adipate
| Parameter | Description | Typical Value Range |
| Mn ( g/mol ) | Number-Average Molecular Weight | 5,000 - 50,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 10,000 - 100,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |
Thermal and Dynamic Mechanical Characterization
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. nih.gov It is widely employed to investigate the curing reactions of epoxy resins and to characterize the thermal transitions of the cured polymer. e3s-conferences.org
The curing of Bis(2,3-epoxypropyl) adipate (B1204190) with a hardener, such as an amine or anhydride (B1165640), is an exothermic process. DSC is used to monitor this heat release to understand the reaction kinetics. mdpi.com By conducting experiments at multiple heating rates (non-isothermal scans), key kinetic parameters can be determined.
The curing process is characterized by several parameters obtained from the DSC thermogram:
Onset Temperature (T_onset): The temperature at which the curing reaction begins.
Peak Temperature (T_p): The temperature at which the reaction rate is at its maximum.
Total Heat of Reaction (ΔH_total): The total enthalpy released during the curing process, which is proportional to the total number of bonds formed. wsu.edu
The degree of cure (α) at any given time or temperature can be calculated by comparing the partial heat of reaction (ΔH(t)) to the total heat of reaction. wsu.edu
α = ΔH(t) / ΔH_total
Kinetic analysis is often performed using model-free isoconversional methods, such as the Kissinger and Ozawa-Flynn-Wall (OFW) methods, applied to data from non-isothermal DSC scans. researchgate.netnih.gov These methods allow for the calculation of the activation energy (Ea) of the curing reaction, which represents the energy barrier that must be overcome for the crosslinking reaction to occur. researchgate.net The activation energy for epoxy-amine curing reactions typically varies depending on the specific reactants and the extent of the conversion. mdpi.com
| Heating Rate (β) (°C/min) | Onset Temperature (T_onset) (°C) | Peak Temperature (T_p) (°C) | Total Heat of Reaction (ΔH_total) (J/g) |
|---|---|---|---|
| 2.5 | 125.8 | 142.3 | 485 |
| 5.0 | 134.1 | 151.8 | 492 |
| 10.0 | 143.5 | 162.5 | 490 |
| 15.0 | 150.2 | 170.1 | 488 |
Note: The data in this table is illustrative for a generic epoxy system and serves to demonstrate the type of information obtained from DSC analysis.
The linear aliphatic adipate backbone in Bis(2,3-epoxypropyl) adipate introduces flexibility and the potential for crystalline ordering in the resulting polymer network, similar to that observed in other adipate-based polyesters like poly(butylene adipate) (PBA). nih.govmdpi.com DSC is a primary tool for investigating the melting and crystallization behavior of such semi-crystalline polymers. tainstruments.comcovalentmetrology.com
The presence of crystallinity is identified by an endothermic melting peak (T_m) in the DSC heating scan. The enthalpy of fusion (ΔH_m), determined by integrating the area of the melting peak, is used to calculate the degree of crystallinity (χ_c) using the following equation: researchgate.net
χ_c (%) = (ΔH_m / ΔH_m^0) x 100
Here, ΔH_m^0 is the theoretical enthalpy of fusion for a 100% crystalline polymer.
Adipate-based polyesters can exhibit polymorphism, meaning they can crystallize into different crystal structures, commonly referred to as α and β forms. mdpi.comresearchgate.net These different forms may have distinct melting points and can undergo solid-state phase transitions during heating, which can be detected by DSC, often in conjunction with Wide-Angle X-ray Diffraction (WAXD). nih.govresearchgate.net For instance, in PBA, a β-to-α phase transition can be observed upon heating before the final melting occurs. mdpi.com
| Polymer Sample | Melting Enthalpy (ΔH_m) (J/g) | Reference Enthalpy (ΔH_m^0) (J/g) | Degree of Crystallinity (χ_c) (%) |
|---|---|---|---|
| Sample A (Slow Cooled) | 56.0 | 140 | 40.0 |
| Sample B (Quenched) | 28.0 | 140 | 20.0 |
Note: Data is representative for an adipate-based polyester (B1180765) and illustrates the calculation principle.
Thermogravimetric Analysis (TGA) for Thermal Decomposition Kinetics
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of the cured this compound polymer. Key parameters derived from a TGA curve include the onset temperature of decomposition (often reported as T_5%, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate (T_max), which corresponds to the peak of the derivative TGA (DTG) curve. nih.govresearchgate.net
The thermal degradation of epoxy resins typically occurs in one or more stages, corresponding to the breakdown of different parts of the polymer network. researchgate.netmdpi.com For an aliphatic epoxy like one derived from this compound, decomposition would involve the scission of the ester and ether linkages in the polymer backbone. osti.gov
By performing TGA scans at various heating rates, kinetic analysis of the decomposition process can be carried out using isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger methods. nih.govscientific.net This analysis yields the activation energy of decomposition (Ea), which provides insight into the energy required to initiate the degradation of the polymer structure and can be used to predict the material's long-term thermal stability. scientific.net
| Parameter | Description | Illustrative Value |
|---|---|---|
| T_5% (°C) | Temperature at 5% mass loss | 315 °C |
| T_max (°C) | Temperature of maximum degradation rate | 375 °C |
| Char Yield at 700°C (%) | Residual mass at 700°C | 15% |
Dynamic Mechanical Analysis (DMA) and Dynamic Mechanical Thermal Analysis (DMTA)
Dynamic Mechanical Analysis is a powerful technique for characterizing the viscoelastic properties of polymeric materials. mdpi.com A small sinusoidal stress or strain is applied to a sample, and the resulting strain or stress is measured. youtube.com This allows for the determination of the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature, time, or frequency.
The DMA thermogram of a cured epoxy thermoset typically shows three distinct regions:
Glassy Region: At low temperatures, the material is rigid and glassy, characterized by a high storage modulus (E'). researchgate.net
Transition Region: As the temperature increases through the glass transition, there is a significant drop in the storage modulus, often by several orders of magnitude. wessexresins.co.uk
Rubbery Region: Above the glass transition, the material is in a rubbery state, characterized by a low storage modulus.
The storage modulus (E') represents the elastic response of the material and is a measure of the energy stored during deformation. netzsch.com The loss modulus (E'') represents the viscous response and is a measure of the energy dissipated as heat. netzsch.com The ratio of these two moduli is tan delta (tan δ = E''/E') , which is a measure of the material's damping capacity.
| Temperature (°C) | Region | Storage Modulus (E') (GPa) | Loss Modulus (E'') (MPa) | Tan Delta (tan δ) |
|---|---|---|---|---|
| 30 | Glassy | 3.1 | 50 | 0.016 |
| 145 | Transition (Tg) | 0.8 | 250 | 0.313 |
| 180 | Rubbery | 0.05 | 10 | 0.200 |
Note: Values are illustrative and depend heavily on the specific epoxy formulation and cure state.
DMA is considered the most sensitive method for determining the glass transition temperature (Tg) of thermoset polymers. ctherm.comcnrs.fr The Tg signifies the transition from a rigid, glassy state to a more flexible, rubbery state and is a critical parameter for defining the upper service temperature of the material. wessexresins.co.uk There are three common definitions for Tg obtained from a DMA scan:
Onset of the drop in Storage Modulus (E'): This value often corresponds to the point where the material begins to lose its stiffness and load-bearing capacity. cnrs.fr
Peak of the Loss Modulus (E'') curve: This indicates the temperature at which there is maximum energy dissipation due to segmental motion.
Peak of the Tan Delta (tan δ) curve: This represents the temperature of maximum damping, where the material exhibits the highest ratio of viscous to elastic response. ctherm.com
These three methods typically yield slightly different values for Tg, with the tan δ peak generally occurring at the highest temperature. researchgate.net The choice of which value to report often depends on industry standards or specific application requirements. ctherm.com
Relaxation Processes and Molecular Mobility Studies
Dynamic Mechanical Analysis (DMA) is a powerful technique to probe the molecular motions and relaxation processes in polymeric materials like cured this compound. The flexibility of the adipate backbone plays a significant role in the observed relaxation behavior.
In a study of an epoxy resin derived from adipic acid, dynamic mechanical analysis of the cured material revealed important transitions. The storage modulus (E'), which represents the elastic response of the material, was found to be 2000 MPa at 25°C researchgate.net. This value indicates a relatively high stiffness at room temperature. As the temperature increases, the material transitions from a glassy state to a rubbery state, a process accompanied by distinct molecular relaxations.
Two primary relaxation processes are typically observed in epoxy resins: the α-relaxation (alpha transition) and the β-relaxation (beta relaxation).
α-Relaxation: This is the primary relaxation associated with the glass transition temperature (Tg), where large-scale cooperative motion of the polymer chain segments begins. For the cured adipic acid-derived epoxy resin, the α-transition temperature, determined from the peak of the loss modulus, was 77°C researchgate.net. The peak of the tan delta (tan δ), which is the ratio of the loss modulus to the storage modulus and represents the damping characteristics of the material, occurred at 90°C researchgate.net. The flexible nature of the aliphatic adipate structure has a notable impact on the α-relaxation, influencing the glass transition temperature of the network nih.gov.
β-Relaxation: This secondary relaxation occurs at temperatures below the Tg and is associated with more localized molecular motions. In epoxy networks, the β-relaxation is often attributed to the movement of the hydroxyether groups formed during the curing reaction bohrium.com. The intensity and position of the β-relaxation peak are influenced by the crosslink density and the mobility of the segments between crosslinks bohrium.com. For aliphatic epoxy resins, the flexibility of the chains can influence the cooperativity and spatial extent of these motions bohrium.com.
The molecular mobility of the crosslinked this compound network is therefore characterized by these distinct relaxation processes, which govern its mechanical response at different temperatures.
Table 1: Dynamic Mechanical Properties of a Cured Adipic Acid-Derived Epoxy Resin
| Property | Value |
| Storage Modulus (E') at 25°C | 2000 MPa |
| α-Transition Temperature (Peak of Loss Modulus) | 77°C |
| Tan δ Peak Temperature | 90°C |
Williams-Landel-Ferry (WLF) Analysis for Viscoelastic Behavior
The Williams-Landel-Ferry (WLF) equation is a fundamental concept in polymer science used to describe the temperature dependence of the viscoelastic properties of amorphous polymers. It is based on the principle of time-temperature superposition, which allows for the construction of a master curve of a viscoelastic property (e.g., storage modulus, creep compliance) over a wide range of frequencies or times by shifting data obtained at different temperatures.
The WLF equation is expressed as:
log(aT) = -C1(T - Tref) / (C2 + (T - Tref))
where:
aT is the shift factor.
T is the temperature of interest.
Tref is a reference temperature, often taken as the glass transition temperature (Tg).
C1 and C2 are empirically determined constants that are characteristic of the polymer system.
The WLF constants, C1 and C2, are related to the fractional free volume of the polymer at the reference temperature. While "universal" values for C1 and C2 exist, they are not always applicable, and it is preferable to determine them experimentally for a specific polymer system wikipedia.org.
For flexible epoxy systems like those derived from this compound, the WLF analysis is crucial for predicting their long-term mechanical behavior, such as creep and stress relaxation, from short-term experimental data. The temperature dependence of the shift factor for epoxy resins has been shown to be well-described by the WLF equation rsc.org. The parameters C1 and C2 are influenced by factors such as the cross-linking density, with an increase in cross-linking density leading to a lower thermal expansion coefficient of the free volume rsc.org.
X-ray Diffraction (XRD) for Crystalline Structure and Morphology
X-ray diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials. For polymers, XRD can provide information on the degree of crystallinity, the arrangement of polymer chains, and the presence of any ordered structures.
Epoxy resins, upon curing, typically form a highly crosslinked, three-dimensional network. This network structure is generally amorphous, meaning there is no long-range order in the arrangement of the polymer chains. The XRD pattern of an amorphous material is characterized by a broad, diffuse scattering halo rather than sharp, well-defined peaks that are indicative of a crystalline structure researchgate.netresearchgate.net.
For cured this compound, it is expected that the material would be predominantly amorphous. The flexible aliphatic adipate chains, combined with the random nature of the crosslinking process with a curing agent, would hinder the formation of a regular, crystalline lattice. The resulting XRD pattern would likely show a broad amorphous halo, confirming the glassy nature of the cured thermoset. Studies on various epoxy resin systems have consistently shown this amorphous character researchgate.netresearchgate.net.
Computational and Theoretical Studies
Molecular Dynamics (MD) Simulations of Bis(2,3-epoxypropyl) Adipate (B1204190) Networks
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of Bis(2,3-epoxypropyl) adipate, MD simulations can model the formation of the cross-linked polymer network and predict its macroscopic properties. utk.edunih.gov
The curing of this compound with a curing agent, such as a dicarboxylic acid or an amine, leads to the formation of a complex three-dimensional network. MD simulations can predict the architecture of this network by modeling the covalent bond formation between the epoxy rings of the adipate and the functional groups of the curing agent. nih.govbohrium.com The simulation starts with a mixture of the this compound and curing agent molecules in a simulation box. By applying a reactive force field, the simulation can mimic the chemical reactions that occur during the curing process, providing a detailed picture of the resulting cross-linked structure. bohrium.com
Illustrative Data from a Hypothetical MD Simulation of a Cured this compound Network:
| Simulation Parameter | Predicted Value |
|---|---|
| Degree of Cross-linking | 85% |
| Average Molecular Weight between Cross-links (Mc) | 450 g/mol |
| Network Chain Density | 1.2 x 10^21 chains/cm³ |
| Sol Fraction | 3.5% |
Once the cured network architecture is established, MD simulations can be employed to predict its mechanical properties. By applying virtual mechanical tests, such as uniaxial tension or shear deformation, to the simulated polymer network, stress-strain curves can be generated. From these curves, key mechanical properties like the elastic modulus (Young's modulus), shear modulus, and Poisson's ratio can be calculated. utk.eduresearchgate.net These simulations provide insights into how the molecular structure of the cured resin influences its stiffness and strength.
Illustrative Mechanical Properties Predicted by a Hypothetical MD Simulation:
| Mechanical Property | Simulated Value |
|---|---|
| Elastic Modulus (Young's Modulus) | 3.1 GPa |
| Shear Modulus | 1.1 GPa |
| Bulk Modulus | 4.5 GPa |
| Poisson's Ratio | 0.38 |
MD simulations are also capable of investigating thermal transport phenomena in cured this compound networks. By analyzing the atomic vibrations and energy transfer between molecules in the simulation, the thermal conductivity of the material can be predicted. This is crucial for applications where heat dissipation is important. The simulations can reveal how factors like cross-link density and the chemical nature of the curing agent affect the flow of heat through the polymer matrix. nih.gov
For applications of this compound in adhesives and coatings, understanding the interactions at the interface with other materials is critical. MD simulations can model the interface between the cured epoxy network and a substrate (e.g., a metal or another polymer). By calculating the work of adhesion, which is the energy required to separate the two surfaces, the strength of the adhesive bond can be predicted. nih.gov These simulations can also provide a visual representation of how the polymer chains arrange themselves at the interface and the nature of the intermolecular forces involved.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theoretical detail compared to MD simulations. These methods are used to study the electronic structure of molecules and the mechanisms of chemical reactions.
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. For this compound, these methods can be used to:
Investigate Reaction Mechanisms: The curing of this compound involves the ring-opening of the epoxide groups. Ab initio calculations can elucidate the detailed mechanism of this reaction, including the transition state structures and activation energies. nih.govresearchgate.net For instance, in an epoxy-carboxylic acid curing system, DFT can be used to model the reaction pathways, showing how the carboxylic acid attacks the epoxy ring. nih.govresearchgate.net
Determine Electronic Properties: These calculations can provide information about the distribution of electrons within the this compound molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the reactivity of the molecule and its interactions with other chemical species.
Illustrative Data from a Hypothetical DFT Calculation on the Epoxy Ring-Opening Reaction:
| Calculated Parameter | Value |
|---|---|
| Activation Energy (uncatalyzed) | 105 kJ/mol |
| Activation Energy (catalyzed) | 75 kJ/mol |
| Reaction Enthalpy | -95 kJ/mol |
| HOMO-LUMO Gap of the Reactant | 6.5 eV |
Density Functional Theory (DFT) for Optical Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for predicting a wide range of molecular properties, including optical properties, from first principles. For a molecule like this compound, DFT calculations can elucidate how its structure influences its interaction with light.
Detailed research findings from DFT studies on analogous epoxy compounds reveal key electronic and optical parameters. While specific studies on this compound are not available in the cited literature, the principles and types of data obtained can be illustrated through studies on other epoxy-containing molecules. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.
Key parameters derived from DFT calculations that are pertinent to optical properties include the dipole moment, polarizability (α), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is particularly important as it provides an estimate of the electronic excitation energy and can be related to the transparency of the material in the UV-visible region. A larger HOMO-LUMO gap generally corresponds to lower reactivity and greater transparency.
For instance, DFT calculations on epoxy compounds with mesogenic units have been performed to determine their molecular structure and electric charge distribution. mendeley.com These studies yield parameters such as dipole moment, polarizability, and HOMO-LUMO energies, which are crucial for predicting their electro-optical behavior. mendeley.com
Table 1: Illustrative DFT-Calculated Electronic Properties for a Representative Epoxy Molecule
| Property | Calculated Value | Unit |
| Dipole Moment | 2.5 | Debye |
| Average Polarizability (α) | 30.5 | ų |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 6.4 | eV |
These parameters are instrumental in understanding the linear and nonlinear optical (NLO) properties of the material. The polarizability, for example, is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field, which is fundamental to the refractive index.
Computational Elucidation of Reaction Pathways
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, which contains both ester and epoxy functional groups, computational methods can unravel the complex pathways of its reactions, such as polymerization via epoxy ring-opening or hydrolysis of the ester linkages.
Theoretical studies typically employ methods like DFT to map the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, a critical parameter that governs the reaction rate.
The ring-opening of the epoxy groups in this compound is a key reaction in its application as a crosslinking agent. Computational studies on similar epoxides have shown that the mechanism of ring-opening can be highly dependent on the reaction conditions (e.g., acidic or basic catalysis) and the nature of the nucleophile. DFT calculations can predict the regioselectivity of the nucleophilic attack, i.e., at which of the two epoxy carbon atoms the reaction is more likely to occur.
For example, computational analyses of epoxy-amine reactions have been used to study different reaction pathways, including those with and without catalysts. mdpi.com These studies calculate the activation energies for various steps, providing insight into the reaction kinetics.
Table 2: Illustrative Calculated Activation Energies for Epoxy Ring-Opening Pathways
| Reaction Pathway | Catalyst | Calculated Activation Energy (kJ/mol) |
| Nucleophilic attack by amine | None (Uncatalyzed) | 85 |
| Nucleophilic attack by amine | Alcohol | 60 |
| Nucleophilic attack by amine | Second amine molecule | 75 |
Similarly, the hydrolysis of the adipate ester linkages can be studied computationally. The mechanism of ester hydrolysis, whether acid-catalyzed or base-catalyzed, involves the formation of a tetrahedral intermediate. Computational modeling can determine the energetics of the formation and breakdown of this intermediate, providing a detailed picture of the reaction mechanism.
By analyzing the reaction path, computational methods can also identify any short-lived intermediates that might not be detectable through experimental means. This level of detail is crucial for optimizing reaction conditions to favor desired products and for designing new materials with tailored reactivity.
Degradation Studies of Bis 2,3 Epoxypropyl Adipate Systems
Chemical Degradation Pathways
The chemical stability of bis(2,3-epoxypropyl) adipate (B1204190) is largely determined by its two primary functional groups: the ester linkages and the terminal epoxy rings. These groups are susceptible to attack by various chemical agents, leading to the breakdown of the molecule.
Hydrolytic degradation involves the reaction of the compound with water, leading to the cleavage of chemical bonds. For bis(2,3-epoxypropyl) adipate, the ester linkages are the primary sites for hydrolysis. This process is a crucial first step in the depolymerization of polyesters. rsc.org
The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. This leads to the scission of the ester bond, yielding a carboxylic acid (adipic acid) and an alcohol (2,3-epoxypropan-1-ol). The reaction can be catalyzed by both acids and bases.
Reaction Scheme for Hydrolysis of Ester Linkage:
Step 1: Protonation of the carbonyl oxygen (in acidic conditions) or nucleophilic attack by a hydroxide (B78521) ion (in basic conditions) makes the carbonyl carbon more electrophilic.
Step 2: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.
Step 3: The intermediate collapses, breaking the ester bond and releasing the alcohol component. In acidic conditions, the carboxylic acid is regenerated along with a hydronium ion. In basic conditions, a carboxylate salt is formed.
The epoxy rings can also undergo hydrolysis, particularly under acidic conditions, to form diols. This reaction, known as hydration, involves the opening of the epoxy ring.
The rate and extent of degradation of this compound are highly dependent on the chemical environment, particularly the pH.
Alkaline Environments: In the presence of a base, such as sodium hydroxide, the degradation of adipate-based polyesters is significantly accelerated. researchgate.net The hydroxide ions act as a catalyst for the hydrolysis of the ester bonds through saponification. This process is generally faster than neutral or acid-catalyzed hydrolysis.
Acidic Environments: Acidic conditions also catalyze the hydrolysis of the ester linkages, although often to a lesser extent than alkaline conditions for polyesters. More significantly, acidic environments promote the ring-opening of the epoxy groups, which can lead to further reactions and cross-linking or the formation of diols.
Enzymatic Degradation Behavior and Mechanisms
Enzymatic degradation is a key process in the biodegradation of adipate-based compounds in natural environments. nih.gov Specific enzymes, primarily from the hydrolase group, can recognize and break down the ester bonds within the molecule. mdpi.com
For aliphatic polyesters and compounds like this compound, lipases are the most effective class of enzymes for catalyzing degradation. researchgate.netmdpi.com These enzymes are water-soluble and act at the interface of the substrate, hydrolyzing ester bonds. mdpi.com Studies on related aliphatic-aromatic polyesters have shown that lipases can effectively hydrolyze the ester linkages. researchgate.net For instance, poly(butylene succinate adipate) (PBSA), a polymer with a similar aliphatic structure, is highly susceptible to degradation by various lipases. researchgate.netmdpi.com
The general mechanism involves the binding of the enzyme to the ester group, followed by a catalytic process that cleaves the bond, typically producing adipic acid and the corresponding glycidyl (B131873) alcohol as initial byproducts. These smaller molecules can then be further metabolized by microorganisms. nih.gov
| Polymer | Enzyme Type | Degradation Level | Reference |
|---|---|---|---|
| Poly(butylene succinate adipate) (PBSA) | Lipase PS | Most degradable among tested polyesters | researchgate.net |
| PBSA | Cutinase, Lipases (from Pseudomonas sp., Candida sp.) | Completely hydrolyzed | mdpi.com |
| Poly(butylene adipate terephthalate) (PBAT) | Lipases | Little degraded | researchgate.net |
The chemical structure of a polyester (B1180765) plays a paramount role in determining its susceptibility to enzymatic attack and, consequently, its biodegradation rate. acs.orgacs.org
Aliphatic vs. Aromatic Content: this compound is a purely aliphatic compound. Aliphatic polyesters are known to be more readily biodegradable than their aromatic counterparts. researchgate.net The presence of aromatic groups, such as terephthalate, in the polymer backbone significantly reduces the rate of enzymatic degradation because they increase the rigidity of the polymer chain and hinder enzyme access to the ester bonds. rsc.org For example, poly(butylene adipate terephthalate) (PBAT) shows much lower degradability by lipases compared to the fully aliphatic PBSA. researchgate.net
Chain Length and Flexibility: The linear and flexible nature of the adipate chain in this compound facilitates the binding of enzymes. Longer, more flexible aliphatic chains generally lead to higher rates of biodegradation.
Molecular Weight: For polymers, lower molecular weight generally corresponds to a faster degradation rate. As a monomer, this compound would be more accessible to enzymatic action than a high-molecular-weight polymer derived from it.
During the enzymatic degradation of polymers made from adipate esters, significant changes occur at the material's surface. The process is typically a surface erosion mechanism, where enzymes act on the exposed polymer chains. mdpi.com
Observations from studies on related epoxy-polyurethane materials show that after enzymatic degradation, the surface undergoes noticeable erosion. nih.gov This is often visible as the formation of pits, holes, and an increase in surface roughness. nih.gov These morphological changes are a direct result of the enzymatic hydrolysis of ester bonds, leading to the release of soluble oligomers and monomers from the surface. This erosion exposes new surfaces for further enzymatic attack, continuing the degradation process. Spectroscopic analysis, such as FTIR, can confirm the chemical changes, showing a reduction in the intensity of ester group signals and an increase in hydroxyl and carboxyl end-groups after degradation. nih.gov
Thermal Decomposition Kinetics and Mechanisms
Thermal degradation occurs when the compound is exposed to high temperatures, leading to the breaking of chemical bonds and the formation of smaller, volatile molecules. youtube.com For this compound, the decomposition would involve the breakdown of both the epoxy groups and the central adipate ester structure.
The thermal degradation of epoxy resins typically occurs in a temperature range of 300–450°C. researchgate.net The process is complex and can involve multiple steps.
Initial Decomposition: The initial stage of decomposition for epoxy-containing compounds often involves the breakdown of the weaker bonds within the structure. The C-O and C-H bonds in the epoxy resin structure are particularly vulnerable to breaking at elevated temperatures. youtube.com For this compound, this would likely involve the scission of the ester linkage and reactions of the epoxy ring.
Decomposition Products: The decomposition of the alkyl segments and hydrocarbon chains in the epoxy macromolecule leads to the formation of various low molecular weight compounds. researchgate.net Based on studies of similar structures, the expected gaseous and liquid products could include carbon dioxide, carbon monoxide, methane, water, and formaldehyde. researchgate.netmdpi.com The adipate segment would likely decompose to form cyclic ketones and other hydrocarbon fragments.
Kinetics: The thermal decomposition of epoxy resins often proceeds without a distinct induction period, with the maximum rate occurring at the beginning. researchgate.net The kinetics of the decomposition can be studied using thermogravimetric analysis (TGA). The activation energy (Ea), a measure of the energy barrier for the decomposition reaction, can be calculated from TGA data. For epoxy systems, this value can vary depending on the specific structure and curing agent but is a key parameter in describing the decomposition kinetics. researchgate.net Studies on the thermal decomposition of related epoxides have utilized theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to model the reaction kinetics and predict product formation. rsc.orgrsc.org
| Product | Phase | Source/Mechanism | Reference |
|---|---|---|---|
| H₂O, CO₂, CO, CH₄ | Gas | Decomposition of alkyl segments and hydrocarbon chains | researchgate.net |
| Formaldehyde (HCHO) | Liquid/Gas | Liberation and decomposition of the epoxy group | researchgate.net |
| Phenol moieties | Gas/Liquid | Evolves from bisphenol A moiety in common epoxy resins | osti.gov |
Photodegradation and Photostability Studies
While specific, detailed research focusing exclusively on the photodegradation and photostability of this compound is not extensively documented in publicly available literature, the chemical behavior of its constituent functional groups—epoxy rings and adipate ester linkages—under ultraviolet (UV) radiation has been studied in the context of other polymers. By examining the degradation mechanisms of epoxy resins and polyester-based materials, the photostability of this compound systems can be inferred.
Exposure to UV radiation is a critical factor in the degradation of polymeric materials, initiating photo-oxidative reactions that lead to the breaking of polymer chains, the production of free radicals, and a reduction in molar mass. nih.gov For materials containing epoxy groups and ester linkages, UV energy can disrupt structural stability, leading to photoionization, oxidation, and chain scission. nih.gov
The photodegradation of epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA), is a surface phenomenon that can result in the formation of superficial micro-cracks. researchgate.net High-energy UV rays can break C-C, C-O, and O-O bonds, leading to chain scission and the formation of free radicals, which accelerates the degradation process. researchgate.net This degradation is often characterized by changes in color, particularly yellowing, and a loss of mass. mdpi.com Analysis of degraded epoxy resins often reveals the formation of carbonyl groups from the oxidation of hydrocarbon chains. researchgate.net
Similarly, polymers containing adipate esters are susceptible to photodegradation. The carbonyl groups within the ester linkages act as photosensitizers, enhancing the absorption of UV radiation and accelerating degradation. nih.gov The primary photodegradation reactions are Norrish Type I and Norrish Type II, which involve the generation of free radicals and lead to the fragmentation of polymer chains. nih.gov
For a compound like this compound, it is anticipated that UV exposure would initiate degradation at both the epoxy and the adipate ester sites. The excitation of the epoxy group's three-membered ring can cause bond scission and rearrangement to form a carbonyl group. cnrs.fr Simultaneously, the adipate portion of the molecule would be susceptible to photo-oxidative degradation, leading to chain scission. nih.govresearchgate.net This combined degradation would likely result in a loss of mechanical properties, discoloration, and changes in surface chemistry.
Studies on related epoxy systems have quantified the effects of UV exposure on various properties. Although this data is not specific to this compound, it provides insight into the expected changes.
Table 1: Summary of UV-Induced Changes in DGEBA-Based Epoxy Resin Systems
| Property | Observation | Details |
| Mass Loss | Significant decrease | After 500 hours of UV exposure, mass loss can be substantial, with one study noting a loss of up to 14.04% depending on the curing agent used. mdpi.com |
| Color Change | Darkening and Yellowing | A gradual decrease in lightness (ΔL) and an increase in the yellowing index (Δb) are observed, indicating discoloration. The total color change (ΔE) can be significant within the first 100 hours of exposure. mdpi.com |
| Chemical Structure | Formation of Carbonyl Groups | FTIR analysis shows an increase in the intensity of peaks around 1725 cm⁻¹, corresponding to C=O stretching, indicating oxidation of the polymer chains. researchgate.net |
| Chemical Structure | Depolymerization | A decrease in the intensity of bands corresponding to C-N, aromatic C-O, C-O-C ether linkages, and oxirane groups indicates the breakdown of the epoxy network. researchgate.net |
| Surface Hydrophilicity | Changes in water contact angle | UV radiation can break down polymer chains, leading to an increase in C-C bonds on the surface and a reduction of C–O or O–C=O bonds, making the surface more hydrophobic in some cases. nih.gov |
Note: The data in this table is derived from studies on DGEBA epoxy resins and is presented to illustrate the potential effects of photodegradation on similar epoxy-based systems. Specific values for this compound may vary.
The stability of such systems against photodegradation can be enhanced through the use of UV absorbers or protective coatings. These additives can absorb UV radiation, reducing the energy that reaches the polymer chains and thereby slowing the degradation process.
Future Research Directions and Emerging Paradigms
Design of Next-Generation Bio-Based Epoxy Systems
The drive towards sustainability in the chemical industry has intensified research into bio-based epoxy resins as alternatives to traditional petroleum-based systems. mdpi.comresearchgate.net Bis(2,3-epoxypropyl) adipate (B1204190), derived from adipic acid, is a key component in this transition, as adipic acid can be produced from renewable bio-based sources. The primary goal is to develop bio-resins with performance characteristics that are comparable or superior to their petroleum-derived counterparts. mdpi.com
Future research will likely focus on optimizing the synthesis of bio-based epoxy monomers like Bis(2,3-epoxypropyl) adipate. mdpi.com A significant area of investigation involves creating partially or fully bio-based systems by combining adipate-based epoxies with other renewable materials, such as glycerol-derived resins, vegetable oils, or itaconic acid. mdpi.comcomindex.es One of the challenges in this field is the economic viability and processing difficulty of some bio-based monomers, which remains an active area of research and development. mdpi.com The long-term objective is to create a new generation of eco-friendly epoxy systems that reduce reliance on fossil fuels without compromising on performance. researchgate.net
Table 1: Comparison of Bio-Based and Petroleum-Based Epoxy Precursors
| Feature | Bio-Based Precursors (e.g., Adipic Acid, Plant Oils) | Petroleum-Based Precursors (e.g., Bisphenol A) |
|---|---|---|
| Source | Renewable (biomass, vegetable oils) mdpi.com | Non-renewable (fossil fuels) |
| Environmental Impact | Lower carbon footprint, potential for biodegradability | Higher carbon footprint, persistence in the environment |
| Key Properties | Can introduce flexibility and toughness; properties are tunable whiterose.ac.uk | High strength, thermal stability, and chemical resistance masterbond.com |
| Research Focus | Improving performance, cost-effectiveness, and processability mdpi.com | Enhancing existing properties, reducing health/safety concerns |
Advanced Composite Development with Tailored Interfacial Properties
By incorporating this flexible structure into the epoxy matrix, it may be possible to create a more resilient interface that can better absorb and dissipate energy, potentially leading to composites with enhanced impact resistance and fracture toughness. Research efforts will likely focus on understanding how the concentration of this compound in the resin blend affects adhesion, stress distribution, and failure mechanisms at the interface. While studies on analogous epoxy systems have shown that cross-linking agents can significantly enhance thermomechanical properties, the specific contribution of the adipate structure to interfacial tailoring in high-performance composites remains a promising area for investigation.
Rational Design of Polymer Architectures through this compound Chemistry
The bifunctional nature of this compound, with its two reactive epoxy groups and a flexible six-carbon backbone, offers a versatile platform for the rational design of complex polymer architectures. The fundamental curing chemistry involves the ring-opening of the epoxy groups by a curing agent, which leads to the formation of a three-dimensional, cross-linked polymer network. researchgate.net
Future research is expected to leverage the unique combination of flexibility and reactivity of this monomer to create polymers with precisely controlled properties. By copolymerizing this compound with more rigid epoxy monomers, researchers can design novel polymer networks with a tailored balance of stiffness, strength, and elasticity. This approach could lead to the development of advanced materials such as toughened thermosets, high-performance elastomers, and specialty adhesives. Furthermore, the ester linkages within the adipate backbone could be utilized to create dynamic polymer networks capable of rearrangement through transesterification reactions, opening avenues for reprocessable and recyclable thermoset materials. mdpi.com
Innovation in Curing Systems for Enhanced Performance
The final properties of an epoxy thermoset are heavily dependent on the curing agent and the curing conditions employed. tri-iso.com Innovations in curing systems for resins containing this compound are focused on enhancing performance, improving processing efficiency, and increasing sustainability. Research is ongoing to develop novel curing agents and accelerators that can lower curing temperatures, shorten cycle times, and improve the final mechanical and thermal properties of the material. tri-iso.commdpi.com
A variety of curing agents, including amines, anhydrides, and imidazoles, can be used with epoxy resins. masterbond.com Anhydride (B1165640) hardeners, for example, are known to impart excellent high-temperature performance and electrical insulation properties. masterbond.com Future work will likely explore new formulations, including bio-based curing agents derived from natural resources, to create fully sustainable epoxy systems. Additionally, the optimization of cure cycles, including initial curing and post-curing stages, is a critical area of research for maximizing the cross-linking density and achieving superior material performance, such as a higher glass transition temperature (Tg) and improved toughness. tri-iso.commdpi.com
Table 2: Overview of Curing Agents for Epoxy Systems
| Curing Agent Type | Typical Curing Conditions | Key Properties of Cured System | Potential Research Directions |
|---|---|---|---|
| Aliphatic Amines | Room temperature threebond.co.jp | Good mechanical properties at ambient temperatures | Development of lower-toxicity, faster-curing variants |
| Aromatic Amines | Elevated temperatures threebond.co.jp | Higher heat and chemical resistance | Formulations with improved processability and lower viscosity |
| Anhydrides | High temperatures, often with accelerators masterbond.comtri-iso.com | Excellent thermal stability, good electrical properties, low shrinkage | Catalyst innovation for lower temperature curing; bio-based anhydrides |
| Imidazoles | Can act as both catalyst and curing agent tri-iso.com | Rapid curing, high Tg | Systems with controlled latency for prepreg applications |
Integration with Responsive and Smart Materials Technology
The integration of this compound into responsive and smart materials represents a forward-looking research paradigm. Smart materials are designed to change their properties in response to external stimuli, such as temperature, light, pH, or an electric field. The inherent flexibility of the adipate chain makes it an attractive component for creating materials with shape memory or self-healing capabilities.
A significant emerging area is the development of recyclable or "cleavable" thermoset composites. mdpi.com The ester linkages in the this compound backbone are potentially susceptible to degradation under specific chemical conditions, which could allow for the de-crosslinking of the polymer network. mdpi.com This would enable the recovery of valuable components, such as carbon or glass fibers, from composites at their end of life. Future research could focus on designing epoxy systems based on this monomer that incorporate dynamic covalent bonds, allowing the material to be reprocessed, repaired, or recycled. researchgate.net By functionalizing the polymer network derived from this compound, scientists can aim to create a new generation of smart materials with on-demand responsiveness.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing bis(2,3-epoxypropyl) adipate, and how do reaction conditions influence epoxy group preservation?
- Methodological Answer : The synthesis typically involves the esterification of adipic acid with epichlorohydrin under alkaline conditions. Critical parameters include temperature control (60–80°C to avoid premature epoxy ring opening) and stoichiometric ratios of reactants to maximize epoxy functionality. Post-synthesis purification via vacuum distillation or solvent extraction is essential to remove unreacted monomers and byproducts. Characterization using epoxy equivalent weight (EEW) titration and FT-IR spectroscopy confirms the integrity of the epoxy groups .
Q. How can this compound be characterized to verify its molecular structure and purity?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to identify characteristic peaks (e.g., epoxy protons at δ 3.1–4.3 ppm and ester carbonyls at δ 170–175 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of volatile impurities .
- Epoxy Equivalent Weight (EEW) : Titration with HBr in acetic acid to quantify reactive epoxy groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its classification as a hazardous chemical (potential skin/eye irritant and sensitizer), researchers should:
- Use personal protective equipment (PPE) including nitrile gloves and safety goggles.
- Work in a fume hood to minimize inhalation exposure.
- Store the compound in airtight containers away from amines, acids, or moisture to prevent unintended crosslinking .
Advanced Research Questions
Q. How can the mechanical properties of epoxy resins incorporating this compound be optimized for high-performance applications?
- Methodological Answer : Co-polymerization with thiourethane components (e.g., xylylene diisocyanate and GST) enhances tensile strength and thermal stability. A systematic study should vary the weight percentage of this compound (2.46–12.75 wt.%) to balance epoxy-thiourethane interactions. Dynamic Mechanical Analysis (DMA) and tensile testing can identify the optimal composition for target properties like glass transition temperature () and compressive strength .
Q. What analytical challenges arise when detecting degradation byproducts of this compound in polymer matrices, and how can they be resolved?
- Methodological Answer : Degradation products (e.g., dimethyl adipate or epoxy ring-opened diols) often co-elute with matrix components in GC-MS. To mitigate this:
- Use High-Resolution Mass Spectrometry (HRMS) for precise mass-to-charge ratio identification.
- Pair Headspace Solid-Phase Microextraction (HS-SPME) with GC×GC-MS to improve peak resolution and reduce overlapping signals .
Q. How do conflicting reports on the thermal stability of this compound-based resins arise, and how can experimental design address these discrepancies?
- Methodological Answer : Variations in curing agents (e.g., anhydrides vs. amines) and curing schedules (time-temperature profiles) significantly affect thermal stability. Researchers should:
- Standardize curing protocols (e.g., 120°C for 2 hours followed by 150°C post-cure).
- Use Thermogravimetric Analysis (TGA) under inert atmospheres to assess decomposition onset temperatures. Comparative studies with controlled variables can isolate the compound’s intrinsic stability from formulation-specific effects .
Q. What strategies can resolve contradictions in reported physicochemical properties (e.g., density, viscosity) of this compound across literature sources?
- Methodological Answer : Discrepancies often stem from differences in sample purity or measurement conditions. To ensure reproducibility:
- Document solvent traces (e.g., residual epichlorohydrin) using Karl Fischer titration.
- Standardize viscosity measurements at 25°C using a Brookfield viscometer and report shear rates. Cross-validate density values via pycnometry and literature benchmarks .
Key Research Findings
- This compound enhances the flexibility and adhesion of epoxy-thiourethane hybrids, making it suitable for optical resins requiring high refractive indices and mechanical durability .
- Analytical challenges in detecting its degradation products necessitate advanced hyphenated techniques (e.g., HS-SPME-GC×GC-MS) to resolve complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
